Spectroscopic Blueprint: An In-depth Technical Guide to the NMR and Mass Spectra of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine
Spectroscopic Blueprint: An In-depth Technical Guide to the NMR and Mass Spectra of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine
Foreword
For the researcher, scientist, and drug development professional, the precise structural elucidation of a novel chemical entity is the bedrock upon which all further investigation is built. In the realm of medicinal chemistry, the 4-aryl-4-hydroxypiperidine scaffold is a recurring motif, appearing in a multitude of pharmacologically active agents. This guide provides a comprehensive, in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for a specific, yet representative, member of this class: 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine.
This document moves beyond a simple recitation of spectral data. As a Senior Application Scientist, the aim is to provide a narrative that intertwines the "what" with the "why." We will explore the causality behind the observed spectral characteristics, offering insights that are both theoretically sound and field-proven. Every piece of data presented is part of a self-validating system, designed to instill confidence in the structural assignment and to serve as a practical reference for those working with this and structurally related compounds.
Molecular Structure and Isotopic Considerations
The target molecule, 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine, possesses a unique combination of structural features that give rise to a distinct spectroscopic fingerprint. The presence of two chlorine atoms is of particular note, as the natural isotopic abundance of chlorine (approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum, providing a crucial diagnostic marker.
Caption: Molecular structure of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pathway
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis.[1] For 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine, we anticipate a rich and informative mass spectrum.
Expected Molecular Ion and Isotopic Pattern
The molecular formula of the compound is C₁₂H₁₅Cl₂NO. The monoisotopic mass is calculated to be 260.0507 Da. Due to the two chlorine atoms, the molecular ion region will exhibit a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1, a definitive indicator of a dichlorinated compound.
Proposed Fragmentation Pathway
Electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID) would likely induce fragmentation. The tertiary benzylic alcohol and the piperidine ring are expected to be the primary sites of fragmentation. A plausible fragmentation pathway is outlined below.
Caption: Proposed mass fragmentation pathway.
The fragmentation is likely initiated by the loss of a methyl group from the nitrogen atom (m/z 245/247/249) or a neutral loss of water from the tertiary alcohol (m/z 242/244/246). A significant fragment is expected from the cleavage of the C4-aryl bond, resulting in the dichlorophenyl cation (m/z 158/160/162). Cleavage of the piperidine ring can lead to characteristic amine fragments, such as the ion at m/z 98, which can further fragment to m/z 84.
NMR Spectroscopy: A Detailed Look at the Molecular Architecture
NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.[2][3] Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, piperidine, and N-methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the hydroxyl group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2', H-6' (Aromatic) | ~7.4 | d | 2H |
| H-4' (Aromatic) | ~7.3 | t | 1H |
| OH | Variable | s | 1H |
| H-2, H-6 (Piperidine, axial) | ~2.8 - 3.0 | m | 2H |
| H-2, H-6 (Piperidine, equatorial) | ~2.4 - 2.6 | m | 2H |
| H-3, H-5 (Piperidine, axial) | ~1.8 - 2.0 | m | 2H |
| H-3, H-5 (Piperidine, equatorial) | ~1.6 - 1.8 | m | 2H |
| N-CH₃ | ~2.3 | s | 3H |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The dichlorinated aromatic ring and the piperidine carbons will have characteristic chemical shifts.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1' (Aromatic, ipso) | ~145 |
| C-3', C-5' (Aromatic, C-Cl) | ~135 |
| C-2', C-6' (Aromatic) | ~125 |
| C-4' (Aromatic) | ~122 |
| C-4 (Piperidine, C-OH) | ~70 |
| C-2, C-6 (Piperidine) | ~55 |
| N-CH₃ | ~46 |
| C-3, C-5 (Piperidine) | ~35 |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.
Experimental Protocols: A Practical Guide
To obtain high-quality NMR and mass spectra, meticulous sample preparation and appropriate instrumental parameters are paramount.
Mass Spectrometry Experimental Workflow
Caption: Mass spectrometry experimental workflow.
Step-by-Step Protocol:
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Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. The solution should be clear and free of particulates.
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Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any solid impurities that could clog the instrument.
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instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions.
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Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system. Acquire a full scan mass spectrum to identify the molecular ion. Subsequently, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation spectrum.
NMR Spectroscopy Experimental Workflow
Caption: NMR spectroscopy experimental workflow.
Step-by-Step Protocol:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.
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Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
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Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.
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Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
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Data Acquisition: Acquire a ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum. For more detailed structural analysis, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC can be performed.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra. For the ¹H spectrum, integrate the signals to determine the relative number of protons.
Conclusion
The comprehensive spectroscopic analysis of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine presented in this guide serves as a robust framework for its structural confirmation. The characteristic isotopic pattern in the mass spectrum, coupled with a logical fragmentation pathway, provides definitive evidence of its elemental composition and key structural motifs. The detailed analysis of the predicted ¹H and ¹³C NMR spectra allows for the precise assignment of each atom within the molecular architecture. By following the outlined experimental protocols, researchers can confidently generate high-quality data for this and analogous compounds, ensuring the scientific integrity of their work. This guide is intended to be a living document, empowering scientists in their pursuit of novel therapeutics and a deeper understanding of chemical structure and function.
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Philosophical Transactions of the Royal Society A. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. [Link]
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Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
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